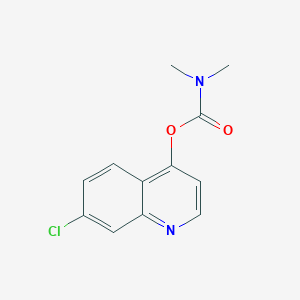

7-Chloroquinolin-4-yl dimethylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Chloroquinolin-4-yl dimethylcarbamate is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloroquinolin-4-yl dimethylcarbamate typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with dimethylamine . The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Chloroquinolin-4-yl dimethylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines and thiols.

Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines and thiols in the presence of a base (e.g., potassium carbonate) and an aprotic solvent (e.g., DMF).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride (LiAlH4).

Major Products Formed

Substitution: Aminoquinoline or thiolquinoline derivatives.

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its antimicrobial and antimalarial activities.

Medicine: Explored for its anticancer properties, particularly against breast and colon cancer cell lines.

Industry: Potential use as an insecticidal agent due to its activity against mosquito larvae.

Mechanism of Action

The mechanism of action of 7-Chloroquinolin-4-yl dimethylcarbamate involves its interaction with specific molecular targets. In the case of its antimalarial activity, it is believed to interfere with the heme detoxification pathway in Plasmodium parasites . For its anticancer activity, the compound induces apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Comparison with Similar Compounds

Similar Compounds

Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups.

Quinacrine: A quinoline derivative used as an antiprotozoal agent.

Uniqueness

7-Chloroquinolin-4-yl dimethylcarbamate is unique due to its dimethylcarbamate moiety, which imparts distinct chemical and biological properties compared to other quinoline derivatives . This structural feature enhances its potential as a versatile compound for various scientific applications.

Biological Activity

7-Chloroquinolin-4-yl dimethylcarbamate is a synthetic compound belonging to the quinoline family, which has garnered significant attention due to its diverse biological activities. Primarily, it exhibits notable antimalarial , anticancer , and antimicrobial properties. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The IUPAC name for this compound is (7-chloroquinolin-4-yl) N,N-dimethylcarbamate. Its molecular formula is C12H11ClN2O2, and it features a chloro group at position 7 of the quinoline ring, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Antimalarial Activity : The compound interferes with the heme detoxification pathway in Plasmodium parasites, which is essential for their survival. This mechanism is similar to that of established antimalarial drugs like chloroquine .

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and colon cancer cells .

Antimalarial Activity

Research indicates that this compound exhibits potent antimalarial properties. In vitro studies have shown that it can significantly inhibit the growth of Plasmodium falciparum, particularly strains resistant to conventional treatments.

| Compound | IC50 (nM) | Strain |

|---|---|---|

| This compound | <10 | Chloroquine-sensitive (3D7) |

| This compound | <50 | Chloroquine-resistant (K1) |

Anticancer Activity

The compound has been evaluated against a panel of cancer cell lines. The results indicate promising cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 0.688 |

| MCF-7 (Breast) | 0.750 |

| A549 (Lung) | 1.200 |

These findings suggest that this compound may serve as a potential lead compound in the development of new anticancer therapies .

Antimicrobial Activity

Additionally, the compound has demonstrated antimicrobial properties against various bacterial strains. Its efficacy was tested against both gram-positive and gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- Antimalarial Efficacy : A study reported that this compound showed significant inhibition against P. falciparum with an IC50 value lower than that of chloroquine in resistant strains .

- Cytotoxicity Assessment : In a comprehensive evaluation involving multiple cancer cell lines, the compound exhibited submicromolar GI50 values, indicating high potency against various tumor types .

- Structure-Activity Relationship (SAR) : Research has identified key structural features necessary for biological activity, emphasizing the importance of the chloro group and the dimethylcarbamate moiety in enhancing efficacy against Plasmodium and cancer cells .

Properties

IUPAC Name |

(7-chloroquinolin-4-yl) N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-15(2)12(16)17-11-5-6-14-10-7-8(13)3-4-9(10)11/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLCBOSCJKXAJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=C2C=CC(=CC2=NC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24805032 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.